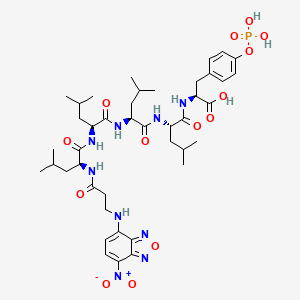

NBD-LLLLpY

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H62N9O14P |

|---|---|

Molecular Weight |

948.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C42H62N9O14P/c1-22(2)17-29(44-35(52)15-16-43-28-13-14-34(51(59)60)37-36(28)49-65-50-37)38(53)45-30(18-23(3)4)39(54)46-31(19-24(5)6)40(55)47-32(20-25(7)8)41(56)48-33(42(57)58)21-26-9-11-27(12-10-26)64-66(61,62)63/h9-14,22-25,29-33,43H,15-21H2,1-8H3,(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,57,58)(H2,61,62,63)/t29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

GKKCIOMHTQFZEP-ZTTXAYQISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

NBD-LLLLpY Fluorescent Probe: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NBD-LLLLpY fluorescent probe is a powerful tool for investigating the activity of specific enzymes involved in cellular signaling pathways. This synthetic peptide, composed of NBD (7-nitrobenz-2-oxa-1,3-diazole) conjugated to a specific amino acid sequence (Leu-Leu-Leu-Leu-pTyr), is designed to be a substrate for certain protein tyrosine phosphatases. Its core principle lies in the enzymatic removal of the phosphate (B84403) group from the tyrosine residue, which induces a measurable change in the fluorescence properties of the N-terminal NBD fluorophore. This characteristic makes it particularly valuable in high-throughput screening assays for identifying enzyme inhibitors.

A primary application of the this compound probe is in the study of SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2), a key regulator in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By acting as a substrate for SHIP2, the probe allows for the characterization of this enzyme's activity and the screening of potential therapeutic inhibitors.

Core Principle: Enzymatic Activation and Fluorescence Polarization

The fundamental principle behind the this compound probe's utility is the change in its molecular properties upon enzymatic dephosphorylation, which is most commonly detected by fluorescence polarization (FP).

1. Phosphatase Interaction: The phosphotyrosine (pTyr) residue of the this compound probe is recognized and bound by the active site of a phosphatase, such as SHIP2.

2. Enzymatic Dephosphorylation: The phosphatase catalyzes the hydrolysis of the phosphate group from the tyrosine residue, converting this compound to NBD-LLLLY.

3. Change in Fluorescence Polarization: In an assay, the small, unbound this compound probe rotates rapidly in solution, resulting in low fluorescence polarization when excited with polarized light. When bound to a larger protein, such as a specific antibody that recognizes the dephosphorylated form or the phosphatase itself, the rotational motion of the probe is significantly slowed. This results in a higher degree of fluorescence polarization. This change in polarization is the basis for quantifying the enzymatic activity.

Alternatively, in a competitive binding assay format, the dephosphorylated product (NBD-LLLLY) competes with a fluorescent tracer for binding to a specific detector protein. An increase in the concentration of the dephosphorylated product leads to the displacement of the tracer, causing a decrease in fluorescence polarization.

Photophysical and Binding Properties

| Parameter | Typical Value/Range | Description |

| Excitation Maximum (λex) | ~460 - 480 nm | The wavelength of light at which the NBD fluorophore is most efficiently excited. |

| Emission Maximum (λem) | ~520 - 540 nm | The wavelength of light emitted by the NBD fluorophore after excitation. |

| Quantum Yield (Φ) | 0.1 - 0.5 in aqueous buffer | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. This can be environmentally sensitive. |

| Binding Affinity (Kd) for SHIP2 SH2 Domain | Low to mid µM range | The dissociation constant, indicating the concentration of ligand at which half of the binding sites on the protein are occupied. A lower Kd signifies stronger binding. The LLLLpY motif is consistent with the known binding preferences of the SHIP2 SH2 domain. |

Experimental Protocols

The following are generalized protocols for utilizing the this compound probe in a fluorescence polarization assay to screen for SHIP2 inhibitors. These should be optimized for specific experimental conditions.

Direct Fluorescence Polarization Binding Assay

This protocol measures the direct binding of the this compound probe to the SHIP2 SH2 domain.

Materials:

-

This compound fluorescent probe

-

Recombinant SHIP2 protein (or its SH2 domain)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP)

-

384-well black, non-binding surface microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare a serial dilution of the SHIP2 protein in the assay buffer.

-

Add a fixed concentration of the this compound probe to each well of the microplate. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Add the serially diluted SHIP2 protein to the wells containing the probe. Include control wells with the probe only (for minimum polarization) and buffer only (for background).

-

Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the fluorescence polarization values against the concentration of the SHIP2 protein and fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).

Competitive Fluorescence Polarization Assay for SHIP2 Inhibitors

This protocol is designed to screen for compounds that inhibit the interaction between this compound and the SHIP2 SH2 domain.

Materials:

-

This compound fluorescent probe

-

Recombinant SHIP2 protein (or its SH2 domain)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer

-

384-well black, non-binding surface microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Determine the Kd of the this compound/SHIP2 interaction using the direct binding assay described above. The concentration of SHIP2 used in the competition assay should be at or near the Kd value.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In separate wells of the microplate, add:

-

A fixed concentration of the this compound probe.

-

A fixed concentration of the SHIP2 protein.

-

The serially diluted test compounds.

-

-

Include control wells:

-

Probe and SHIP2 (maximum polarization).

-

Probe only (minimum polarization).

-

Buffer only (background).

-

-

Incubate the plate at room temperature to allow the reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in the probe's binding to the protein).

Visualizations

Signaling Pathway Context

The this compound probe is utilized to study the activity of SHIP2, which plays a crucial role in the PI3K/Akt signaling pathway. SHIP2 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger, to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action downregulates the signaling cascade that promotes cell growth, proliferation, and survival. Inhibitors of SHIP2 are sought after for their potential to enhance insulin (B600854) sensitivity and to treat certain cancers.

Caption: The role of SHIP2 in the PI3K/Akt signaling pathway and its interaction with the this compound probe.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram illustrates the general workflow for a competitive fluorescence polarization assay using the this compound probe to screen for SHIP2 inhibitors.

Caption: A generalized workflow for a competitive fluorescence polarization assay to identify SHIP2 inhibitors.

Logical Relationship: Principle of FP Assay

This diagram explains the core principle of how fluorescence polarization changes based on the binding state of the this compound probe.

Caption: The principle of fluorescence polarization as it relates to the binding state of the this compound probe.

Conclusion

The this compound fluorescent probe represents a valuable asset in the fields of biochemistry and drug discovery. Its design as a specific substrate for phosphatases like SHIP2, coupled with the sensitivity of fluorescence polarization assays, provides a robust platform for high-throughput screening of potential therapeutic inhibitors. A thorough understanding of its core principles and the careful optimization of experimental protocols are essential for leveraging its full potential in advancing our understanding of cellular signaling and in the development of novel therapeutics.

The Core Principles and Applications of NBD-LLLLpY for Targeted Elimination of Pluripotent Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NBD-LLLLpY, an enzymatically-activated intranuclear peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs) in mixed cell cultures. We will explore its mechanism of action, present detailed experimental protocols, and summarize key quantitative data to facilitate its application in research and development.

Introduction: The Challenge of Pluripotent Stem Cell Contamination

Human induced pluripotent stem cells (hiPSCs) hold immense promise for regenerative medicine and drug discovery due to their ability to differentiate into any cell type. However, a significant safety concern in the therapeutic application of hiPSC-derived cells is the risk of teratoma formation from residual, undifferentiated pluripotent cells. Therefore, robust methods for the selective removal of these unwanted hiPSCs are crucial. This compound represents a targeted approach to address this challenge, leveraging the unique biochemical properties of pluripotent stem cells.

Mechanism of Action: Exploiting High Phosphatase Activity in hiPSCs

This compound is a pro-drug, a molecule that is inactive until it is enzymatically converted into its active form within the target cell. Its design is predicated on the observation that hiPSCs exhibit significantly higher intracellular phosphatase activity compared to their differentiated counterparts.

The this compound peptide consists of three key components:

-

NBD (Nitrobenzoxadiazole): A fluorescent group that allows for the tracking and visualization of the peptide.

-

LLLL (Leu-Leu-Leu-Leu): A hydrophobic peptide sequence.

-

pY (phosphotyrosine): A tyrosine residue that is phosphorylated, rendering the peptide soluble and inactive.

The selective toxicity of this compound is achieved through a two-step process:

-

Cellular Uptake and Activation: this compound is cell-permeable and, once inside a cell, is a substrate for intracellular phosphatases. In hiPSCs, the high phosphatase activity rapidly dephosphorylates the phosphotyrosine residue.

-

Induction of Cytotoxicity: The removal of the negatively charged phosphate (B84403) group exposes the hydrophobic LLLL peptide sequence. This newly unveiled hydrophobicity is believed to cause the peptide to aggregate within the cell, leading to disruption of cellular functions and ultimately, apoptosis (programmed cell death).

This mechanism ensures that the cytotoxic effect is primarily confined to hiPSCs, while differentiated cells with lower phosphatase activity are largely unaffected.

Signaling Pathway Context: The Relevance of STAT3

The rationale for targeting a phosphotyrosine-containing peptide to pluripotent cells is further supported by the critical role of tyrosine phosphorylation in maintaining pluripotency. The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a cornerstone of pluripotency in stem cells[1][2][3]. Activation of STAT3 requires the phosphorylation of a specific tyrosine residue (Tyr705). This phosphorylation event is crucial for STAT3 dimerization, nuclear translocation, and the subsequent transcription of genes that maintain the pluripotent state. While this compound itself is not a direct inhibitor of the STAT3 pathway, its design as a phosphopeptide leverages the central role of protein phosphorylation and dephosphorylation in pluripotent stem cell biology.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of phosphatase-activated pro-apoptotic peptides for the selective elimination of hiPSCs. The data is based on studies of similar phosphopeptides designed for this purpose.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 10 - 50 µM | Human iPSCs | Kuang et al., 2017 |

| Incubation Time for Elimination | 1 - 2 hours | Human iPSCs | Kuang et al., 2017 |

| Selectivity (iPSC vs. Differentiated) | High | iPSCs vs. primary hepatocytes, iPSC-derived cardiomyocytes | Kuang et al., 2017 |

| Efficacy | Efficient elimination of iPSCs from co-cultures | Mixed cultures of iPSCs and differentiated cells | Kuang et al., 2017 |

Experimental Protocols

The following are detailed methodologies for the application of this compound or similar phosphatase-activated peptides for the elimination of hiPSCs from cell cultures.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve the lyophilized this compound peptide in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Selective Elimination of hiPSCs in a Mixed Culture

This protocol is designed for a mixed culture of hiPSCs and differentiated cells (e.g., fibroblasts, cardiomyocytes).

-

Cell Culture: Culture the mixed cell population in your standard cell culture medium and conditions until the desired confluency is reached.

-

Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM).

-

Treatment: Aspirate the existing medium from the cell culture plate and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

Wash: After the incubation period, aspirate the medium containing this compound and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual peptide.

-

Recovery: Add fresh, pre-warmed standard cell culture medium to the cells and return the plate to the incubator.

-

Assessment of Efficacy: The following day, assess the effectiveness of the treatment by methods such as:

-

Microscopy: Visually inspect the culture for the absence of hiPSC colonies. The NBD fluorescence can be used to visualize the peptide's localization.

-

Flow Cytometry: Stain the cells with antibodies against pluripotency markers (e.g., TRA-1-60, SSEA-4) to quantify the remaining hiPSC population.

-

Viability Staining: Use a live/dead cell staining assay to confirm the death of hiPSCs.

-

Visualizations: Diagrams of Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of this compound activation in hiPSCs.

Experimental Workflow for hiPSC Elimination

Caption: Workflow for selective elimination of hiPSCs.

Conclusion

This compound and similar phosphatase-activated pro-apoptotic peptides offer a highly selective and efficient method for the removal of contaminating pluripotent stem cells from differentiated cell populations. By capitalizing on the high intrinsic phosphatase activity of hiPSCs, these molecules provide a valuable tool for enhancing the safety and purity of cell-based therapeutic products. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this technology in both basic research and clinical translation settings.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of NBD-LLLLpY

Abstract

This compound is an advanced molecular probe designed for the targeted elimination of human induced pluripotent stem cells (hiPSCs). Its mechanism of action is contingent upon the enzymatic activity of alkaline phosphatase (ALP), which is notably upregulated in hiPSCs. This document provides a comprehensive overview of the core mechanism of this compound, detailing its activation, subsequent self-assembly, and the induction of selective cytotoxicity. This guide includes quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development in the fields of regenerative medicine and drug discovery.

Core Mechanism of Action

This compound is a phosphopentapeptide pro-drug. Its inactive form is cell-permeable and non-toxic to both pluripotent and differentiated cells. The core of its selective action lies in its bioactivation within the target cell population.

Human iPSCs are characterized by the overexpression of alkaline phosphatase (ALP).[1] Upon entry into an iPSC, this compound is dephosphorylated by ALP. This enzymatic modification removes the phosphate (B84403) group from the C-terminal phosphotyrosine residue, converting the hydrophilic pro-drug into a highly hydrophobic peptide.

This newly formed hydrophobic peptide then self-assembles within the cell, and particularly within the nucleus, into α-helical nanofibers and nanoribbons.[1] The accumulation of these peptide assemblies inside the nucleus disrupts normal cellular function and triggers an apoptotic cascade, leading to the selective death of the iPSC.[1] Differentiated cells, which express significantly lower levels of ALP, do not process this compound at a sufficient rate to trigger self-assembly and cytotoxicity, thus ensuring the high selectivity of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the activity of the L-phosphopentapeptide, the core of this compound.

| Parameter | Value | Cell Type(s) | Reference |

| Effective Concentration | 50 µM | hiPSCs | [1] |

| Time to Induce Cytotoxicity | ≤ 2 hours | hiPSCs | |

| In Vitro ALP Concentration for Activation | 0.1 U/mL - 0.8 U/mL | N/A | |

| Selectivity | High for hiPSCs over differentiated cells (e.g., HEK293, HPCs) | hiPSCs, HEK293, HPCs |

Signaling and Activation Pathway

The mechanism of this compound can be visualized as a linear signaling pathway initiated by enzymatic activation and culminating in apoptosis.

Caption: this compound activation pathway in hiPSCs.

Experimental Protocols

Cell Culture

-

hiPSCs: Human induced pluripotent stem cells should be cultured on Matrigel-coated plates in mTeSR1 medium. The medium is to be replaced daily, and cells passaged every 4-5 days using ReLeSR.

-

Differentiated Cells (Control): HEK293 cells can be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Hematopoietic progenitor cells (HPCs) can be cultured in SFEM medium supplemented with appropriate cytokines.

In Vitro Self-Assembly Assay

This experiment confirms the ALP-dependent self-assembly of this compound.

Caption: Workflow for in vitro self-assembly analysis.

-

Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

-

Enzymatic Reaction: Add varying concentrations of alkaline phosphatase (0.1 to 0.8 U/mL) to the peptide solution.

-

Incubation: Incubate the mixture at 37°C for 1-2 hours to allow for dephosphorylation and self-assembly.

-

Transmission Electron Microscopy (TEM):

-

Place a small aliquot of the incubated solution onto a carbon-coated copper grid.

-

Negatively stain the sample with uranyl acetate.

-

Visualize the formation of nanofibers/nanoribbons under a transmission electron microscope.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Analyze the secondary structure of the peptide assemblies using a CD spectrometer.

-

The formation of α-helical structures will be indicated by characteristic peaks in the CD spectrum.

-

Cell Viability and Selectivity Assay

This protocol is designed to quantify the cytotoxic effect of this compound on hiPSCs and to confirm its selectivity.

Caption: Workflow for cell viability and selectivity assay.

-

Cell Seeding: Seed hiPSCs and control differentiated cells (e.g., HEK293) into separate wells of a 96-well plate at an appropriate density.

-

Compound Addition: Treat the cells with this compound at various concentrations (a final concentration of 50 µM is a good starting point). Include untreated control wells. For mechanistic validation, a set of hiPSCs can be co-treated with an ALP inhibitor.

-

Incubation: Incubate the plates for 2 hours at 37°C in a CO2 incubator.

-

Viability Assessment:

-

Use a standard cell viability assay, such as the MTT assay or a live/dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1).

-

For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance.

-

For live/dead staining, visualize and quantify live (green) and dead (red) cells using fluorescence microscopy.

-

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Determine the IC50 value for each cell type.

Conclusion

This compound represents a highly selective and efficient tool for the elimination of undifferentiated hiPSCs. Its mechanism, which is reliant on the intrinsic enzymatic activity of the target cells, provides a robust method for enhancing the safety of hiPSC-based therapeutic applications. The experimental protocols and data presented in this guide offer a solid foundation for the implementation of this compound in research and for the development of novel cell purification strategies. Further investigation into the precise downstream apoptotic pathways activated by the intranuclear peptide aggregates will provide even deeper insights into its mode of action.

References

A Technical Guide to the Synthesis and Structure of NBD-LLLLpY: A Phosphatase-Activated Agent for Selective Pluripotent Stem Cell Elimination

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-LLLLpY is a novel, enzymatically-activated fluorescent peptide designed for the targeted elimination of human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (iPSCs). Its strategic design leverages the overexpression of alkaline phosphatase (ALP) on the surface of hPSCs. Upon enzymatic dephosphorylation, the peptide undergoes a conformational change, leading to the formation of intracellular aggregates that induce selective cytotoxicity. This technical guide provides a comprehensive overview of the synthesis, structure, and proposed mechanism of action of this compound, along with detailed experimental protocols for its preparation and characterization.

Introduction

The clinical application of human pluripotent stem cells (hPSCs) in regenerative medicine is hampered by the risk of teratoma formation from residual undifferentiated cells. This compound offers a promising solution by enabling the selective removal of these tumorigenic cells. This peptide consists of a core sequence of four L-leucine residues followed by a phosphotyrosine (Leu-Leu-Leu-Leu-pTyr), and is N-terminally labeled with a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorescent tag. The phosphotyrosine moiety renders the peptide soluble and inactive. However, in the presence of high alkaline phosphatase activity, a characteristic feature of hPSCs, the phosphate (B84403) group is cleaved.[1] This enzymatic reaction triggers the peptide to become hydrophobic, leading to its self-assembly into cytotoxic aggregates within the target cells.

Synthesis and Structure

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols.[2][3][4] The peptide is assembled on a solid support resin, typically from the C-terminus to the N-terminus.

Chemical Structure

Full Name: NBD-Leu-Leu-Leu-Leu-pTyr Molecular Formula: C₄₂H₆₂N₉O₁₄P Molecular Weight: 947.97 g/mol

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₄₂H₆₂N₉O₁₄P | N/A |

| Molecular Weight | 947.97 | N/A |

| Purity | >95% | N/A |

Synthesis Workflow

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis of LLLLpY

This protocol is based on standard Fmoc-based solid-phase peptide synthesis.[3]

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-phospho(tBu)-Tyrosine-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.

-

Chain Elongation: Sequentially couple Fmoc-Leu-OH four times, with an Fmoc deprotection step after each coupling.

-

N-terminal Labeling: After the final leucine (B10760876) coupling and subsequent Fmoc deprotection, react the free N-terminus with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) in the presence of DIPEA in DMF to introduce the NBD label.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the selective cytotoxicity of this compound towards pluripotent stem cells.

-

Cell Culture: Culture human induced pluripotent stem cells (hiPSCs) and a control differentiated cell line (e.g., fibroblasts) in their respective appropriate media.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the cell culture medium to the desired final concentrations. Treat both hiPSCs and the control cell line with varying concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a live/dead cell dye combination (e.g., Calcein-AM and Propidium Iodide) followed by fluorescence microscopy or flow cytometry.

-

Data Analysis: Calculate the percentage of viable cells for each concentration and cell type to determine the selective cytotoxicity.

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound is a targeted, enzyme-instructed self-assembly process.

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the development of tools for ensuring the safety of hPSC-based therapies. Its clever design, which exploits the unique enzymatic fingerprint of pluripotent stem cells, allows for their selective and efficient elimination. The detailed synthetic and experimental protocols provided in this guide will enable researchers to produce and evaluate this promising molecule for applications in regenerative medicine and drug development. Further research into the precise downstream cellular pathways affected by the peptide aggregates may unveil additional mechanistic insights and potential for therapeutic optimization.

References

NBD-LLLLpY: A Technical Guide to its Properties and Application in Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is a novel, enzymatically-activated intranuclear peptide designed for the targeted elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell populations.[1] Its innovative mechanism of action, which relies on the high intrinsic phosphatase activity within hiPSCs, makes it a valuable tool for purifying differentiated cell cultures—a critical step in regenerative medicine and drug development. This technical guide provides a comprehensive overview of the known spectral properties, a hypothesized mechanism of action, and generalized experimental protocols for the application of this compound.

Core Characteristics

This compound is a synthetic peptide with the sequence NBD-Leu-Leu-Leu-Leu-pTyr. The key components are the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore and a phosphotyrosine (pTyr) residue. The peptide's molecular weight is 947.97 g/mol , and it is typically supplied with a purity of over 95%.[1]

| Characteristic | Value | Reference |

| Molecular Weight | 947.97 g/mol | [1] |

| Purity | >95% | [1] |

| Chemical Formula | C₄₂H₆₂N₉O₁₄P | [1] |

| Form | Solid | |

| Storage | Recommended to be stored at -20°C. |

Spectral Properties

| Spectral Property | Approximate Value | Notes | Reference |

| Excitation Maximum (λex) | ~463 - 467 nm | The excitation peak for NBD-containing compounds. | |

| Emission Maximum (λem) | ~536 - 539 nm | The emission peak for NBD-containing compounds. | |

| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | Based on data for NBD-PE. | |

| Quantum Yield (Φ) | Environmentally sensitive | The quantum yield of NBD is known to be highly dependent on the polarity of its environment, with higher quantum yields in nonpolar environments. Specific values for this compound are not published. |

Mechanism of Action

The selective cytotoxicity of this compound is contingent on the high levels of endogenous phosphatases present in hiPSCs. The peptide, in its phosphorylated state, is cell-permeable. Once inside the hiPSC, intracellular phosphatases cleave the phosphate (B84403) group from the tyrosine residue. This enzymatic activation is believed to trigger a conformational change in the peptide, leading to its self-assembly into intranuclear aggregates and subsequent cell death. The precise downstream signaling cascade leading to cytotoxicity has not been fully elucidated in publicly available literature. A hypothesized pathway is illustrated below.

Caption: Hypothesized mechanism of this compound activation and cytotoxicity in hiPSCs.

Experimental Protocols

A specific, validated protocol for the use of this compound in hiPSC elimination is not publicly available. The following generalized protocol is provided as a starting point for researchers. Optimization of concentration and incubation time will be necessary for specific cell lines and experimental conditions.

Reagent Preparation

-

Reconstitution: Reconstitute the lyophilized this compound peptide in a suitable solvent such as sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

hiPSC Treatment Workflow

The following workflow outlines the general steps for treating a mixed culture of hiPSCs and differentiated cells with this compound to selectively eliminate the pluripotent cells.

Caption: Generalized workflow for the selective elimination of hiPSCs using this compound.

Assessment of Cytotoxicity and Purity

Several methods can be employed to evaluate the effectiveness of the this compound treatment:

-

Microscopy: Phase-contrast or fluorescence microscopy (utilizing the NBD fluorescence) can be used to visually inspect the culture for the disappearance of hiPSC colonies and the health of the remaining differentiated cells.

-

Viability Assays: Standard cytotoxicity assays such as MTT, MTS, or live/dead staining (e.g., with Calcein-AM and Ethidium Homodimer-1) can quantify cell death.

-

Flow Cytometry: Staining for pluripotency markers (e.g., TRA-1-60, SSEA-4) can be used to quantify the percentage of remaining hiPSCs in the population.

-

Immunocytochemistry: Staining for pluripotency and differentiation markers can provide a qualitative assessment of the purification.

Conclusion

This compound represents a promising tool for the purification of differentiated cell cultures derived from hiPSCs. Its unique activation mechanism offers a high degree of selectivity. While specific photophysical data and detailed protocols are not yet widely available, the information provided in this guide, based on the properties of the NBD fluorophore and general cell culture practices, offers a solid foundation for researchers to begin incorporating this peptide into their workflows. As with any novel reagent, empirical determination of optimal working conditions is essential for achieving the desired outcome.

References

An In-depth Technical Guide to NBD-based Phosphopeptide Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic interplay of protein kinases and phosphatases governs a vast array of cellular processes, making them critical targets for both basic research and therapeutic development. The study of these enzymes often relies on monitoring the phosphorylation status of their substrates. NBD-based phosphopeptide probes have emerged as powerful tools for this purpose. These probes are synthetic peptides containing a phosphorylation site for a specific kinase or a recognition motif for a phosphatase, and they are covalently labeled with the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.

The NBD group is an environmentally sensitive fluorophore, meaning its fluorescence properties, such as intensity and emission wavelength, are highly dependent on the polarity of its local environment.[1] It is typically weakly fluorescent in aqueous solutions but becomes highly fluorescent in hydrophobic environments.[1] This solvatochromic property is the cornerstone of its use in phosphopeptide probes. The addition or removal of a negatively charged phosphate (B84403) group near the NBD moiety alters the local microenvironment, leading to a detectable change in fluorescence. This allows for real-time, continuous monitoring of kinase or phosphatase activity in a homogenous assay format, which is highly amenable to high-throughput screening.

This technical guide provides a comprehensive overview of the core principles, synthesis, experimental protocols, and applications of NBD-based phosphopeptide probes.

Core Principles of NBD-based Phosphopeptide Probes

The fundamental principle behind NBD-based phosphopeptide probes is the change in the fluorescence of the NBD fluorophore upon a change in the phosphorylation state of the peptide. This can occur through several mechanisms:

-

Solvatochromism: The introduction of a highly charged phosphate group can alter the local polarity around the NBD dye. If the NBD moiety is positioned appropriately, phosphorylation can lead to a change in the hydration shell, resulting in either an enhancement or quenching of fluorescence, or a shift in the emission maximum. For instance, a solvatochromic NBD-peptide biosensor for Protein Kinase C (PKC) activity demonstrated a significant increase in fluorescence intensity upon phosphorylation.[2]

-

Intramolecular Quenching/De-quenching: The peptide can be designed so that in the unphosphorylated state, a quenching group is in close proximity to the NBD fluorophore, resulting in low fluorescence. Phosphorylation can induce a conformational change in the peptide, moving the quencher away from the NBD group and leading to an increase in fluorescence. Conversely, the probe can be designed to be fluorescent in the phosphorylated state, and dephosphorylation by a phosphatase could bring a quencher closer to the NBD group, causing a decrease in fluorescence.

-

Environment-Sensitive Fluorescence: The NBD fluorophore can be strategically placed on the peptide substrate. Upon phosphorylation, the peptide may bind to a binding domain (like an SH2 domain), which alters the environment of the NBD dye, leading to a change in fluorescence.

Synthesis of NBD-based Phosphopeptide Probes

The synthesis of NBD-based phosphopeptide probes is a multi-step process that combines solid-phase peptide synthesis (SPPS) with specific labeling and phosphorylation strategies. A general workflow is outlined below.

Detailed Methodologies for Synthesis

1. Solid-Phase Peptide Synthesis (SPPS):

The peptide backbone is assembled on a solid support (e.g., Rink Amide resin for a C-terminal amide) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves a cycle of deprotection of the N-terminal Fmoc group with a base (e.g., piperidine) and coupling of the next Fmoc-protected amino acid.

2. Incorporation of the Phosphorylated Amino Acid:

There are two main strategies for incorporating the phosphoamino acid:

-

Building Block Approach: A pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH, is incorporated directly during SPPS. This is the most common and reliable method.

-

Post-Synthethic Phosphorylation: The peptide is synthesized with an unprotected serine, threonine, or tyrosine residue, and phosphorylation is carried out on the resin-bound peptide. This method can be less specific and may lead to side reactions.

3. Incorporation of the NBD Fluorophore:

The NBD group can be introduced at various positions:

-

N-terminal Labeling: After the final amino acid is coupled and its Fmoc group is removed, the free N-terminus of the peptide is reacted with an NBD derivative, such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F), in the presence of a base like diisopropylethylamine (DIPEA).

-

Side-Chain Labeling: A specific amino acid with a reactive side chain is incorporated into the peptide sequence. For example:

-

Cysteine: An Fmoc-Cys(Trt)-OH can be incorporated. After peptide synthesis, the trityl protecting group is removed, and the free thiol is reacted with NBD-Cl or NBD-F.

-

Diaminopropionic Acid (Dap): A commercially available building block, Fmoc-L-Dap(NBD)-OH, can be directly used in SPPS to introduce an NBD-labeled residue at a specific position in the peptide chain.

-

4. Cleavage and Deprotection:

Once the synthesis and labeling are complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. A common cleavage cocktail for this is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

5. Purification and Characterization:

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final NBD-phosphopeptide probe are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data of NBD-based Probes

The fluorescence properties of NBD are highly sensitive to its environment. While specific quantitative data for a wide range of NBD-phosphopeptide probes is not extensively compiled in the literature, the following table presents some representative data for NBD-labeled amino acids and peptides to illustrate the typical photophysical properties.

| Probe/Molecule | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |

| NBD-labeled Tryptophan Derivative | 496 | 658 | 0.047 | In a hydrophobic environment.[3] |

| NBD-labeled Tryptophan Derivative | 522 | 688 | 0.007 | In a hydrophobic environment.[3] |

| NBD-NHMe | - | - | 0.04 | In water. |

| NBD-NMe₂ | - | - | 0.008 | In water. |

| NBD-peptide for Src Kinase | 470 | 530 | Not reported | Fluorescence enhancement upon phosphorylation and binding to SH2 domain. |

Experimental Protocols

The following are generalized protocols for using NBD-based phosphopeptide probes in kinase and phosphatase assays. These should be optimized for the specific enzyme and probe being used.

Kinase Activity Assay

This protocol is adapted from a standard kinase assay and modified for use with a fluorescent NBD-phosphopeptide probe where phosphorylation leads to an increase in fluorescence.

Materials:

-

Purified protein kinase

-

NBD-labeled peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the NBD-peptide substrate in a suitable solvent (e.g., DMSO or water) and determine its concentration.

-

Prepare a stock solution of ATP in water and adjust the pH to 7.5.

-

Prepare a working solution of the protein kinase in kinase reaction buffer.

-

-

Assay Setup:

-

In a microplate well, add the kinase reaction buffer.

-

Add the NBD-peptide substrate to a final concentration typically in the low micromolar range (this should be optimized).

-

Add the protein kinase to a final concentration that gives a linear reaction rate over the desired time course.

-

Include control wells with no enzyme to measure background fluorescence.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 5-10 minutes.

-

Initiate the reaction by adding ATP to a final concentration typically around the Km for the kinase.

-

Immediately place the plate in the microplate reader and begin monitoring the fluorescence at the appropriate excitation and emission wavelengths for the NBD fluorophore (e.g., Ex: 470 nm, Em: 530 nm).

-

Record fluorescence readings at regular intervals for a set period.

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction rate.

-

For inhibitor screening, perform the assay with varying concentrations of the inhibitor and calculate the IC50 value from the dose-response curve.

-

Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol is designed for an NBD-phosphopeptide probe where dephosphorylation by a PTP leads to a decrease in fluorescence.

Materials:

-

Purified protein tyrosine phosphatase (e.g., PTP1B)

-

NBD-labeled phosphopeptide substrate

-

PTP reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents:

-

Synthesize and purify the NBD-labeled phosphopeptide substrate. Dissolve it in a suitable solvent and determine its concentration.

-

Prepare a working solution of the PTP in the reaction buffer.

-

-

Assay Setup:

-

In a microplate well, add the PTP reaction buffer.

-

Add the NBD-phosphopeptide substrate to a final concentration typically near its Km for the PTP.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at the optimal temperature for the PTP (e.g., 37 °C) for 5-10 minutes.

-

Initiate the reaction by adding the PTP to the wells.

-

Immediately place the plate in the microplate reader and monitor the decrease in fluorescence over time at the appropriate wavelengths.

-

-

Data Analysis:

-

Calculate the initial rate of dephosphorylation from the linear decrease in fluorescence over time.

-

This assay can be used to screen for PTP inhibitors by measuring the reaction rate in the presence of varying concentrations of a compound.

-

Application in Signaling Pathway Analysis

NBD-based phosphopeptide probes can be powerful tools to dissect signaling pathways by allowing for the specific and continuous measurement of the activity of individual kinases or phosphatases within a cascade. For example, in the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and stress responses, specific probes could be designed to monitor the activity of MEK or ERK.

References

- 1. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]

Discovering Novel Protein-Protein Interactions with NBD-LLLLpY: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel protein-protein interactions (PPIs) is paramount to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. This technical guide outlines a hypothetical framework for the utilization of NBD-LLLLpY, an enzymatically-activated peptide, as a chemical probe to identify and characterize new PPIs. While this compound is primarily recognized for its selective cytotoxicity in human induced pluripotent stem cells (hiPSCs) due to high intracellular phosphatase activity, its components—a fluorescent nitrobenzoxadiazole (NBD) group, a phosphotyrosine (pY) residue, and a peptide backbone—present a unique opportunity for adaptation as a tool for PPI discovery.[1][2][3] This guide provides in-depth, hypothetical experimental protocols, data presentation formats, and visualizations to explore this novel application.

Introduction: A Novel Application for this compound

This compound is a peptide with the sequence NBD-Leu-Leu-Leu-Leu-pTyr. The NBD moiety is an environmentally sensitive fluorophore, and the phosphotyrosine residue is a key element for recognition by a multitude of cellular proteins.[4][5] High alkaline phosphatase (AP) activity, a characteristic of pluripotent stem cells, catalyzes the dephosphorylation of this compound to NBD-LLLLY. This conversion is the basis for its cytotoxic effect in these cells.

We propose a novel application of this peptide as a chemical probe for discovering PPIs. The core concept is that the dephosphorylated form, NBD-LLLLY, may act as a bait to interact with proteins that recognize this specific peptide sequence or the tyrosine residue. By employing techniques such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), we can identify these interacting partners.

Proposed Mechanism of Action as a PPI Probe

The central hypothesis is that upon entering cells with high phosphatase activity, this compound is dephosphorylated to NBD-LLLLY. This dephosphorylated peptide then acts as a novel binding motif for a subset of cellular proteins. The NBD group can be exploited for visualization and as an affinity tag, while the peptide itself serves as the bait for capturing interacting proteins.

Experimental Methodologies

This section details the experimental protocols for two primary approaches to identify interacting proteins using this compound: Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (BioID).

Affinity Purification-Mass Spectrometry (AP-MS) with this compound

AP-MS is a robust technique for identifying proteins that directly or indirectly bind to a bait protein or a chemical probe. In this proposed protocol, a modified this compound, featuring a biotin (B1667282) tag, will be used as the bait.

Experimental Protocol: AP-MS

-

Probe Synthesis: Synthesize a biotinylated version of this compound (Biotin-NBD-LLLLpY). A non-phosphorylated version (Biotin-NBD-LLLLY) and a scrambled peptide sequence should be synthesized for use as controls.

-

Cell Culture and Lysis:

-

Culture hiPSCs (high phosphatase activity) and a differentiated cell line (e.g., fibroblasts, low phosphatase activity) as a negative control.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

-

-

Probe Incubation: Incubate the cell lysates with Biotin-NBD-LLLLpY, Biotin-NBD-LLLLY, and the scrambled control peptide.

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probes and their interacting proteins.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Sample Preparation:

-

Elute the captured proteins from the beads.

-

Perform in-solution or in-gel trypsin digestion of the eluted proteins.

-

-

Mass Spectrometry:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify proteins from the MS/MS spectra using a protein database search algorithm (e.g., Mascot, Sequest).

-

Compare the identified proteins from the experimental and control samples to identify specific interactors.

-

Proximity-Dependent Biotinylation (BioID) with this compound

BioID is a technique that identifies proteins in close proximity to a bait protein, including transient and weak interactors. For this application, we propose fusing a promiscuous biotin ligase (e.g., BirA*) to a protein that is hypothesized to interact with NBD-LLLLY.

Experimental Protocol: BioID

-

Construct Generation: Create a fusion protein of a candidate interacting protein (identified from a preliminary screen or hypothesis) with a promiscuous biotin ligase (e.g., Candidate-BirA*).

-

Cell Transfection and Culture:

-

Transfect hiPSCs with the Candidate-BirA* construct.

-

Culture the cells in the presence of biotin.

-

-

Probe Treatment: Treat the cells with this compound to induce the formation of the NBD-LLLLY-Candidate-BirA* complex.

-

Cell Lysis and Protein Extraction: Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize all proteins.

-

Streptavidin Affinity Purification:

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

-

Mass Spectrometry and Data Analysis:

-

Identify the enriched proteins by LC-MS/MS and compare with control experiments (e.g., cells expressing BirA* alone) to identify specific proximity partners.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables to facilitate comparison and identification of high-confidence interacting proteins.

Hypothetical AP-MS Data

Table 1: Hypothetical list of proteins identified by AP-MS with Biotin-NBD-LLLLpY in hiPSCs.

| Protein ID | Gene Name | Spectral Counts (Biotin-NBD-LLLLpY) | Spectral Counts (Control) | Fold Change | p-value | Putative Function |

| P60709 | ACTB | 150 | 145 | 1.03 | 0.85 | Cytoskeleton |

| Q9Y6W8 | PTPN11 | 85 | 5 | 17.0 | <0.001 | Tyrosine Phosphatase |

| P27361 | GRB2 | 72 | 3 | 24.0 | <0.001 | Adaptor Protein |

| Q13485 | PIK3R1 | 65 | 4 | 16.25 | <0.001 | PI3K Subunit |

| P42336 | STAT3 | 58 | 2 | 29.0 | <0.001 | Transcription Factor |

Hypothetical BioID Data

Table 2: Hypothetical list of proteins identified by BioID with a Candidate-BirA fusion protein upon this compound treatment.*

| Protein ID | Gene Name | Spectral Counts (this compound treated) | Spectral Counts (Untreated Control) | Fold Change | p-value | Cellular Compartment |

| P31749 | YWHAZ | 98 | 8 | 12.25 | <0.001 | Cytoplasm |

| Q06210 | SHC1 | 75 | 4 | 18.75 | <0.001 | Cytoplasm |

| P12931 | SRC | 62 | 3 | 20.67 | <0.001 | Plasma Membrane |

| Q96B36 | GAB1 | 55 | 2 | 27.5 | <0.001 | Cytoplasm |

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate the proposed signaling pathway and experimental workflows.

Proposed Signaling Pathway

Caption: Proposed mechanism of this compound activation and interaction.

AP-MS Experimental Workflow

References

- 1. Proximity-Dependent Biotinylation for Identification of Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH: A Technical Guide for Studying Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorescent phosphopeptide substrate, N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH, for the characterization of protein tyrosine phosphatase (PTP) activity. This substrate is a valuable tool for high-throughput screening of PTP inhibitors and for conducting detailed kinetic studies of PTPs, such as SHP2.

Core Principles

N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH is a fluorogenic substrate designed for the continuous monitoring of PTP activity. The principle of the assay is based on the change in fluorescence properties of the Dansyl group upon enzymatic cleavage of the phosphate (B84403) group from the phosphotyrosine residue. In its phosphorylated state, the substrate exhibits a certain level of fluorescence. Upon dephosphorylation by a PTP, the local environment of the Dansyl fluorophore is altered, leading to a detectable change in fluorescence intensity. This change can be monitored in real-time to determine the rate of the enzymatic reaction.

Physicochemical and Spectroscopic Properties

The properties of N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH are summarized in the table below. These values are based on the constituent parts of the molecule and may require empirical validation for this specific compound.

| Property | Value |

| Molecular Formula | C49H65N7O13S |

| Molecular Weight | 996.14 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO and aqueous buffers |

| Excitation Wavelength (λex) | ~340 nm |

| Emission Wavelength (λem) | ~560 nm |

| Purity (by HPLC) | >95% |

| Storage | Store at -20°C, protect from light |

Kinetic Parameters of Analogous PTP Substrates

The kinetic parameters of a PTP substrate are crucial for assay development. While specific data for N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH is not extensively published, the following table provides a summary of kinetic constants for other fluorescent phosphopeptide substrates with various PTPs to serve as a reference.

| Phosphatase | Substrate | Km (µM) | kcat (s-1) |

| PTP1B | Fluorescein-D-A-D-E-pY-L | 7.6 | 1.8 |

| SHP2 | DiFMUP | 160 | - |

| CD45 | Dansyl-E-pY-T-A | 23 | 0.04 |

| PTP1B | pNPP | 1500 | - |

Experimental Protocols

General Workflow for a PTP Activity Assay

In Vitro Characterization of NBD-LLLLpY: A Technical Guide for Selective hiPSC Elimination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro characterization of NBD-LLLLpY, an enzymatically-activated peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs). The document details the underlying mechanism, experimental protocols, and quantitative data related to its activity.

Core Principle: Enzyme-Instructed Self-Assembly for Targeted Cytotoxicity

This compound is a phosphopentapeptide that leverages the high endogenous alkaline phosphatase (ALP) activity characteristic of undifferentiated hiPSCs.[1] In its phosphorylated state, the peptide is soluble and relatively inert. However, upon enzymatic dephosphorylation by ALP, the resulting peptide (LLLLpY) becomes hydrophobic and self-assembles into nanofibers and nanoribbons.[1] This intracellular and perinuclear aggregation leads to mechanical stress and ultimately induces apoptosis in the target hiPSCs, while leaving differentiated cells with normal ALP levels largely unaffected.[2][3] The NBD (nitrobenzoxadiazole) moiety serves as a fluorescent reporter, exhibiting increased fluorescence in the hydrophobic environment of the self-assembled peptide, which can be utilized for imaging.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro activity of the LLLLpY peptide as described in foundational studies.

Table 1: Peptide Concentration and Incubation Time for Selective hiPSC Elimination

| Parameter | Value | Cell Type | Assay | Reference |

| Peptide Concentration | 50 µM | hiPSCs, HEK293T, HFFs | Cell Viability | [1] |

| Incubation Time | 1 hour | hiPSCs | Cell Viability | |

| Incubation Time | 2 hours | hiPSCs | Cell Viability |

Table 2: Alkaline Phosphatase (ALP) Mediated Self-Assembly

| ALP Concentration (U/L) | Incubation Time | Resulting Morphology | Reference |

| 100 | 12 hours | Nanofibers | |

| 800 | 1 hour | Nanoribbons |

Table 3: In Vitro Efficacy in Mixed Cell Cultures

| hiPSC:Differentiated Cell Ratio | Treatment Duration | Outcome | Reference |

| 1:1 | 2 hours | Selective elimination of hiPSCs | |

| 1:5 | 2 hours | Selective elimination of hiPSCs | |

| 1:10 | 2 hours | Selective elimination of hiPSCs |

Signaling and Mechanistic Pathway

The mechanism of action for this compound is a linear pathway triggered by a specific enzymatic activity highly prevalent in the target cells.

Caption: this compound is dephosphorylated by ALP in hiPSCs, leading to self-assembly and apoptosis.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

Peptide Self-Assembly Assay

This protocol details the in vitro formation of peptide nanostructures initiated by alkaline phosphatase.

Caption: Workflow for inducing and visualizing this compound self-assembly in vitro.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare solutions of alkaline phosphatase at various concentrations (e.g., 100 U/L and 800 U/L) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

-

Initiation of Self-Assembly:

-

In a microcentrifuge tube, add the this compound stock solution to the ALP solution to achieve the desired final peptide concentration (e.g., 50 µM).

-

Incubate the mixture at 37°C for specified time intervals (e.g., 1 hour, 12 hours).

-

-

Transmission Electron Microscopy (TEM):

-

Place a drop of the incubated solution onto a carbon-coated copper grid for 1-2 minutes.

-

Wick away the excess solution with filter paper.

-

Optionally, negatively stain the grid with a solution such as 2% uranyl acetate (B1210297) for 1 minute.

-

Wick away the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope to observe the morphology of the self-assembled structures.

-

Cell Culture and Maintenance

Standard cell culture techniques are required for maintaining the cell lines used in these assays.

-

hiPSCs: Culture on Matrigel-coated plates in mTeSR™1 medium. Passage cells as colonies every 4-6 days.

-

Differentiated Cells (e.g., HEK293T, HFFs): Culture in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is for quantifying the selective cytotoxic effect of this compound.

References

- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]

Methodological & Application

Application Notes: NBD-LLLLpY Protocol for Selective Elimination of Human iPSCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cells (hiPSCs) hold immense promise for regenerative medicine and drug discovery. However, a significant safety concern for their therapeutic application is the risk of teratoma formation from residual undifferentiated hiPSCs in a population of differentiated cells. The NBD-LLLLpY peptide is a novel tool designed for the selective elimination of these undifferentiated hiPSCs from mixed cell populations. This peptide acts as a conditional cytotoxic agent, leveraging the high phosphatase activity characteristic of pluripotent stem cells for its activation.[1]

This compound (NBD-Leu-Leu-Leu-Leu-pTyr) is a cell-permeable peptide that is initially in a non-toxic, phosphorylated state. In the presence of high levels of alkaline phosphatase, which is overexpressed on the surface of hiPSCs, the peptide is dephosphorylated.[2] This enzymatic conversion triggers a conformational change, leading to the aggregation of the hydrophobic peptide and inducing rapid cell death specifically in the hiPSCs.[2] This targeted approach allows for the purification of differentiated cell cultures, enhancing the safety profile of hiPSC-derived cell products.

Product Information and Quantitative Data

The this compound peptide is a chemically synthesized molecule with specific properties that are crucial for its function. The following table summarizes the key quantitative data for this product.

| Property | Value | Reference |

| Full Name | NBD-Leu-Leu-Leu-Leu-pTyr | Creative Biolabs |

| Molecular Weight | 947.97 g/mol | [1] |

| Chemical Formula | C₄₂H₆₂N₉O₁₄P | [1] |

| Purity | > 95% | |

| Form | Solid | |

| Storage | Store at -20°C, protect from light | General Peptide Handling |

Mechanism of Action

The selective cytotoxicity of this compound is based on the differential enzymatic activity between pluripotent and differentiated cells. The following diagram illustrates the proposed signaling pathway and mechanism of action.

Caption: Mechanism of this compound-induced cytotoxicity in hiPSCs.

Experimental Protocols

The following protocols provide a general framework for using this compound to eliminate residual hiPSCs from a mixed culture of differentiated cells. Optimization may be required depending on the cell type and culture conditions.

I. Preparation of this compound Stock Solution

-

Reconstitution: Dissolve the solid this compound peptide in sterile, tissue-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

II. Protocol for Selective Elimination of hiPSCs

This protocol is designed for a standard 6-well plate format. Adjust volumes accordingly for other culture vessels.

References

Application Notes and Protocols for N-terminal NBD-labeled LLLLpY (NBD-LLLLpY) in a Fluorescence Polarization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial signaling modules that recognize and bind to specific phosphotyrosine (pY) motifs, playing a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and oncogenesis. The specific recognition of phosphopeptides by SH2 domains makes them attractive targets for the development of therapeutic agents. Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying molecular interactions in a high-throughput format.[1] This application note provides a detailed protocol for utilizing a nitrobenzoxadiazole (NBD)-labeled phosphopeptide, NBD-LLLLpY, in a competitive fluorescence polarization assay to screen for inhibitors of SH2 domain-phosphopeptide interactions. The presence of multiple leucine (B10760876) residues suggests that this peptide is likely to interact with SH2 domains that have a binding preference for hydrophobic residues C-terminal to the phosphotyrosine, such as the Src family kinase SH2 domains.[2][3][4]

The principle of the FP assay is based on the differential rotation of a fluorescent probe in solution.[1] A small, fluorescently labeled peptide like this compound tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger protein, such as an SH2 domain, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence polarization. In a competitive assay format, a test compound that binds to the SH2 domain will displace the this compound probe, causing a decrease in polarization. This change in polarization can be used to determine the binding affinity of the test compound.

Signaling Pathway Context: SH2 Domain Interaction

SH2 domains are integral components of intracellular signaling pathways. Upon activation of receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases, specific tyrosine residues are phosphorylated. These phosphotyrosine sites serve as docking sites for proteins containing SH2 domains, leading to the recruitment of downstream signaling molecules and the propagation of the signal. The diagram below illustrates this fundamental signaling concept.

Caption: SH2 domain-mediated signal transduction.

Materials and Reagents

Reagents and Buffers

| Reagent/Buffer | Component | Final Concentration |

| This compound Probe | NBD-Leu-Leu-Leu-Leu-pTyr | Stock: 1 mM in DMSO, Working: 10 nM |

| Src SH2 Domain | Recombinant Human Src SH2 Domain | Stock: 100 µM in appropriate buffer, Working: 20-100 nM |

| Assay Buffer | Tris-HCl, pH 7.5 | 50 mM |

| NaCl | 100 mM | |

| EDTA | 1 mM | |

| DTT | 2 mM | |

| Bovine Serum Albumin (BSA) | 0.01% (w/v) | |

| DMSO (from probe and compounds) | ≤ 1% (v/v) | |

| Test Compounds | Small molecule inhibitors | Varies (e.g., 10 mM stock in DMSO) |

| Control Inhibitor | Unlabeled LLLLpY peptide | Stock: 1 mM in DMSO |

Equipment

-

Fluorescence microplate reader capable of measuring fluorescence polarization.

-

Black, low-volume 384-well microplates.

-

Pipettes and tips for accurate liquid handling.

-

Reagent reservoirs.

-

Plate shaker/incubator.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a 1X Assay Buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT. Add 0.01% (w/v) BSA to minimize non-specific binding. Filter the buffer through a 0.22 µm filter.

-

This compound Probe: Thaw the 1 mM stock solution of this compound in DMSO. Prepare a working solution by diluting the stock in Assay Buffer to a final concentration of 20 nM (for a final assay concentration of 10 nM in a 20 µL reaction volume). Protect from light.

-

Src SH2 Domain: Thaw the recombinant Src SH2 domain. Dilute the stock solution in Assay Buffer to a working concentration that gives an optimal assay window (typically 2-5 times the Kd of the this compound probe). The optimal concentration should be determined empirically (see Section 4.2).

-

Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

Assay Optimization: Determining the Optimal Src SH2 Domain Concentration

-

Prepare a serial dilution of the Src SH2 domain in Assay Buffer in a 384-well plate.

-

Add a constant concentration of this compound (10 nM final concentration) to each well.

-

Include control wells with this compound in Assay Buffer without any SH2 domain (for minimum polarization) and wells with a saturating concentration of the SH2 domain (for maximum polarization).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using an appropriate filter set for the NBD fluorophore (Excitation: ~467 nm, Emission: ~539 nm).

-

Plot the fluorescence polarization (mP) values against the Src SH2 domain concentration and fit the data to a sigmoidal dose-response curve to determine the Kd. The optimal concentration of the Src SH2 domain for the competitive assay is typically the concentration that gives 50-80% of the maximum polarization signal.

Competitive Fluorescence Polarization Assay for Inhibitor Screening

The following workflow outlines the steps for performing the competitive FP assay.

Caption: Experimental workflow for the competitive FP assay.

-

Dispense Compounds: To a 384-well black microplate, add 5 µL of the serially diluted test compounds or control inhibitor. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add SH2 Domain: Add 10 µL of the pre-determined optimal concentration of the Src SH2 domain in Assay Buffer to all wells except the "probe only" controls. To the "probe only" wells, add 10 µL of Assay Buffer.

-

Add this compound Probe: Add 5 µL of the 20 nM this compound working solution to all wells. The final volume in each well will be 20 µL.

-

Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization on a microplate reader with excitation at ~467 nm and emission at ~539 nm.

Data Analysis

-

Calculate Percent Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

-

mP_sample: The fluorescence polarization of the well with the test compound.

-

mP_max: The average fluorescence polarization of the control wells with this compound and Src SH2 domain (no inhibitor).

-

mP_min: The average fluorescence polarization of the control wells with this compound only (no SH2 domain).

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the this compound binding to the Src SH2 domain.

Summary of Quantitative Data

| Parameter | Value | Notes |

| This compound Concentration | 10 nM | Final assay concentration. |

| Src SH2 Domain Concentration | 20-100 nM | To be determined empirically (50-80% of max signal). |

| Excitation Wavelength | ~467 nm | |

| Emission Wavelength | ~539 nm | |

| Assay Volume | 20 µL | For 384-well plate format. |

| Incubation Time | 30-60 minutes | At room temperature. |

| Final DMSO Concentration | ≤ 1% |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Assay Window (mP_max - mP_min) | - Suboptimal SH2 domain concentration.- Inactive SH2 domain.- Low affinity of this compound for the SH2 domain. | - Re-optimize the SH2 domain concentration.- Use a fresh batch of SH2 domain and verify its activity.- Consider using an SH2 domain with higher affinity for the peptide. |

| High Variability in Replicates | - Pipetting errors.- Incomplete mixing.- Compound precipitation. | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing after each addition.- Check for compound solubility in the assay buffer. |

| Fluorescent Compound Interference | - Test compound is fluorescent at the assay wavelengths. | - Measure the fluorescence intensity of the compound alone and subtract the background.- Use a different fluorophore on the peptide if possible. |

Conclusion

The fluorescence polarization assay using this compound provides a sensitive and high-throughput method for the identification and characterization of inhibitors targeting the Src SH2 domain. The detailed protocol and guidelines presented in this application note will enable researchers to effectively implement this assay in their drug discovery and chemical biology research programs. The adaptability of the FP assay format also allows for the investigation of other SH2 domains that recognize hydrophobic phosphopeptide motifs.

References

- 1. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phosphopeptide-binding specificity of Src family SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Phosphatase Inhibitors using NBD-LLLLpY

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is a novel, enzymatically activated fluorescent peptide designed for the high-throughput screening (HTS) of phosphatase inhibitors. This peptide, NBD-Leu-Leu-Leu-Leu-pTyr, incorporates a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore and a phosphotyrosine (pTyr) residue. In its phosphorylated state, the peptide's fluorescence is quenched. Upon dephosphorylation by phosphatases, a significant increase in fluorescence intensity is observed, providing a robust and sensitive signal for enzyme activity.

The specific design of this compound makes it particularly useful in the context of stem cell biology, as its activation is dependent on high phosphatase activity, a characteristic feature of human induced pluripotent stem cells (hiPSCs). This makes it an excellent tool for identifying inhibitors of phosphatases that are crucial for maintaining the pluripotent state or driving differentiation. This application note provides detailed protocols for utilizing this compound in HTS campaigns to discover and characterize novel phosphatase inhibitors.

Principle of the Assay